molecular formula C16H22FN5O2S B2691312 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 1207053-55-1

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2691312
CAS No.: 1207053-55-1
M. Wt: 367.44
InChI Key: RGZXGMMOHWIXAO-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its applications across multiple scientific domains including chemistry, biology, and medicine. It belongs to a class of compounds known for their ability to interact with biological targets and is often researched for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide generally involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. Common reaction conditions include:

  • Step 1: Alkylation of 4-(dimethylamino)-6-methylpyrimidine with an appropriate alkylating agent to introduce the ethylamine side chain.

  • Step 2: Nucleophilic substitution reaction where 5-fluoro-2-methylbenzenesulfonyl chloride reacts with the intermediate to form the final compound.

Industrial Production Methods

For industrial-scale production, the process is scaled up using high-pressure reactors and continuous flow techniques to enhance yield and purity. Specific solvents and catalysts are often employed to facilitate the reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions such as:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: Can be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve the pyrimidine ring and can occur under acidic or basic conditions with different nucleophiles.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Hydrogen peroxide, chromium trioxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, nucleophilic bases.

Major Products Formed from These Reactions

  • Oxidation can produce sulfoxides or sulfones.

  • Reduction typically yields amine derivatives.

  • Substitution may produce various substituted pyrimidine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can be tailored for specific synthetic pathways.

Biology

In biological studies, it is often researched for its interaction with enzymes and proteins, acting as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies investigate its efficacy in targeting diseases such as cancer and bacterial infections due to its ability to interfere with essential biological processes in pathogens.

Industry

In industrial applications, it serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the enzyme's activity or modulate receptor functions, thereby altering cellular processes. Key pathways involved include inhibition of signal transduction mechanisms crucial for cell survival and proliferation.

Comparison with Similar Compounds

  • 4-(dimethylamino)pyrimidin-2-yl derivatives.

  • 5-fluoro-2-methylbenzenesulfonamide analogs.

  • Combined derivatives involving pyrimidines and benzenesulfonamides.

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide represents a compound with vast potential due to its unique chemical structure and diverse applications across different scientific fields.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZXGMMOHWIXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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